3-(2-苯并咪唑基)丙氨酸

描述

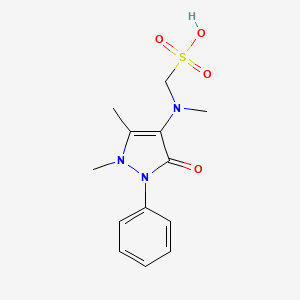

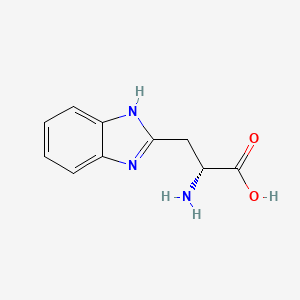

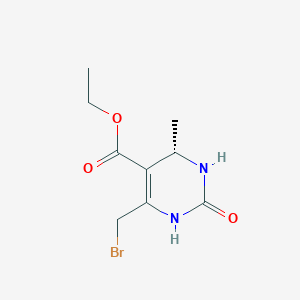

3-(2-Benzimidazolyl)alanine is a compound with the molecular formula C10H11N3O2 . It is a type of benzimidazole, a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

The synthesis of benzimidazoles often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of 3-(2-Benzimidazolyl)alanine consists of a benzimidazole ring attached to an alanine molecule . The benzimidazole ring is formed by the fusion of benzene and imidazole moiety .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions. For instance, they can react with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .Physical And Chemical Properties Analysis

The average mass of 3-(2-Benzimidazolyl)alanine is 205.213 Da, and its monoisotopic mass is 205.085129 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.科学研究应用

合成新型氨基酸及其应用:基于3-(2-苯并咪唑基)丙氨酸体系合成了一类新型的杂环芳香族氨基酸,这些氨基酸是从D-或L-天冬氨酸合成的。这些氨基酸被用来制备黄体生成激素释放激素的强效激动剂类似物,在大鼠发情周期抑制实验中显示出矛盾的抗生育效果 (Nestor et al., 1984)。

铜(II)络合物合成和氧化酶研究:合成了一种基于苯并咪唑基二酰胺配体,其中包含3-(2-苯并咪唑基)丙氨酸,并用于制备铜(II)络合物。这些络合物表现出氧化多巴胺的能力,这个过程类似于前列腺素H合成酶在脑细胞中的功能 (Upadhyay et al., 2007)。

基态和激发态中的酸碱性质:通过吸收和荧光光谱研究了3-(2-苯并咪唑基)丙氨酸衍生物的酸碱性质,揭示了杂环衍生物的碱性取决于杂原子的位置 (Lewandowska et al., 2013)。

生物胺耗竭效应:对苯并咪唑-5(6)-DL-丙氨酸在体内的研究显示,大鼠心脏去甲肾上腺素、脑去甲肾上腺素、多巴胺和5-羟色胺水平显著降低,突显了其影响神经递质水平的潜力 (Johnson et al., 1972)。

糖蛋白IIb/IIIa抑制剂合成:进行了苯并咪唑/苯并咪唑氧杂唑糖蛋白IIb/IIIa抑制剂的合成研究,重点是开发在抑制血小板聚集方面具有强效作用的化合物 (Xue et al., 1996)。

毛细管电泳系统开发:一项研究利用L-丙氨酸衍生的氨基酸离子液体开发了毛细管电泳系统,用于丹磺酰氨基酸的对映体分离。该系统还应用于筛选酶抑制剂 (Su et al., 2015)。

未来方向

Benzimidazoles, including 3-(2-Benzimidazolyl)alanine, have shown promising applications in biological and clinical studies . Their excellent properties, like increased stability, bioavailability, and significant biological activity, have led to an increased interest in these compounds . Future research may focus on further exploring the diverse pharmacological activities of benzimidazole derivatives and developing structure-activity relationships for benzimidazole drugs .

属性

IUPAC Name |

(2R)-2-amino-3-(1H-benzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-6(10(14)15)5-9-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5,11H2,(H,12,13)(H,14,15)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERIWNMZWSIKSK-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001992 | |

| Record name | 3-(1H-Benzimidazol-2-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Benzimidazolyl)alanine | |

CAS RN |

81440-45-1 | |

| Record name | 3-(2-Benzimidazolyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081440451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1H-Benzimidazol-2-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate](/img/structure/B1201343.png)

![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-chloroethyl)-N-methylphosphonamidic acid](/img/structure/B1201351.png)

![3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1201354.png)